molecular formula C14H17BO2S B1280824 2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 376584-76-8

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1280824
CAS RN: 376584-76-8
M. Wt: 260.2 g/mol
InChI Key: RQIATWFGYKTVCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be expected to include this thiophene ring, but specific structural details are not available.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed, thiophene derivatives are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”:

Antibacterial and Antifungal Agent

This compound has been examined for its inhibitory potential against various bacteria and fungi, showing promise as an antibacterial and antifungal agent .

Photophysical Properties

Studies have explored the photophysical properties of compounds based on 2-(benzo[b]thiophen-2-yl)pyridine, which could impact the efficiency of radiative decay in photovoltaic applications .

Synthesis of Bioactive Structures

Benzothiophene derivatives are used as starting materials for synthesizing larger, bioactive structures found in pharmaceutical drugs like raloxifene and zileuton .

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the Sonogashira coupling reaction to form new carbon–carbon bonds under mild conditions .

Antioxidant Capacity

Some derivatives have shown high antioxidant capacities, which could be beneficial in developing therapeutic agents .

Dye Manufacturing

Benzothiophene is also used in manufacturing dyes such as thioindigo, indicating potential applications in textile and related industries .

Inhibiting Leukotriene Synthesis

There is significant interest in pharmaceutical research for compounds that can inhibit leukotriene synthesis due to their potential in combating inflammatory and vascular diseases .

Drug Discovery and Material Science

The compound’s derivatives are used for elaboration in drug discovery and material science due to their versatile chemical properties .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIATWFGYKTVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478449
Record name 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

376584-76-8
Record name 2-(1-Benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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